molecular formula C18H10N6O4S B4293062 6'-amino-5-nitro-2-oxo-3'-(thiophen-2-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

6'-amino-5-nitro-2-oxo-3'-(thiophen-2-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B4293062
M. Wt: 406.4 g/mol
InChI Key: TWBOPQZIUPASEQ-UHFFFAOYSA-N
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Description

6’-amino-5-nitro-2-oxo-3’-(2-thienyl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound that features a unique spiro structure. This compound is characterized by the presence of multiple functional groups, including an amino group, a nitro group, a carbonitrile group, and a thienyl group. The spiro structure, which involves the fusion of two rings at a single atom, imparts significant rigidity and distinct chemical properties to the molecule.

Preparation Methods

The synthesis of 6’-amino-5-nitro-2-oxo-3’-(2-thienyl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and pyrazole precursors, followed by their cyclization to form the spiro structure. Common reagents used in these reactions include hydrazine derivatives, nitro compounds, and thiophene derivatives. The reaction conditions usually involve the use of organic solvents such as ethanol or methanol, and catalysts like hydrochloric acid .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. .

Scientific Research Applications

6’-amino-5-nitro-2-oxo-3’-(2-thienyl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6’-amino-5-nitro-2-oxo-3’-(2-thienyl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with target proteins. These interactions can lead to the inhibition of key enzymes or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar compounds to 6’-amino-5-nitro-2-oxo-3’-(2-thienyl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile include other spiro compounds with different substituents. For example:

Properties

IUPAC Name

6'-amino-5-nitro-2-oxo-3'-thiophen-2-ylspiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N6O4S/c19-7-10-15(20)28-16-13(14(22-23-16)12-2-1-5-29-12)18(10)9-6-8(24(26)27)3-4-11(9)21-17(18)25/h1-6H,20H2,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBOPQZIUPASEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C3C(=NN2)OC(=C(C34C5=C(C=CC(=C5)[N+](=O)[O-])NC4=O)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-amino-5-nitro-2-oxo-3'-(thiophen-2-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
Reactant of Route 2
6'-amino-5-nitro-2-oxo-3'-(thiophen-2-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
Reactant of Route 3
6'-amino-5-nitro-2-oxo-3'-(thiophen-2-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
Reactant of Route 4
6'-amino-5-nitro-2-oxo-3'-(thiophen-2-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
Reactant of Route 5
6'-amino-5-nitro-2-oxo-3'-(thiophen-2-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
Reactant of Route 6
6'-amino-5-nitro-2-oxo-3'-(thiophen-2-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

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